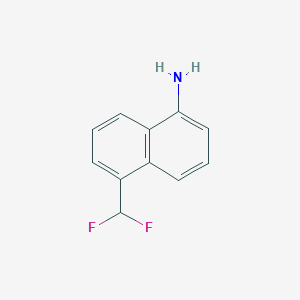

1-Amino-5-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15979983

Molecular Formula: C11H9F2N

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2N |

|---|---|

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | 5-(difluoromethyl)naphthalen-1-amine |

| Standard InChI | InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2 |

| Standard InChI Key | AIOHINJVDDYQIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s backbone consists of a naphthalene system—a fused bicyclic aromatic hydrocarbon—substituted with an amino (-NH₂) group at the first position and a difluoromethyl (-CF₂H) group at the fifth position . The naphthalene ring provides a rigid, planar framework that influences electronic delocalization, while the substituents introduce polar and electron-withdrawing effects.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₂N |

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | 5-(Difluoromethyl)naphthalen-1-amine |

| SMILES Notation | C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |

| InChI Key | AIOHINJVDDYQIJ-UHFFFAOYSA-N |

The amino group’s lone pair participates in resonance with the aromatic system, reducing basicity compared to aliphatic amines. Meanwhile, the difluoromethyl group’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .

Synthesis and Manufacturing Considerations

Table 2: Hypothetical Reaction Conditions

| Step | Reagent/Conditions | Purpose |

|---|---|---|

| 1 | ClCF₂COCl, AlCl₃, 0–5°C | Difluoromethylation at position 5 |

| 2 | HNO₃, H₂SO₄, 50°C | Nitration at position 1 |

| 3 | H₂, Pd/C, ethanol, 25°C | Reduction of nitro to amino group |

Challenges include regioselectivity control during electrophilic substitution and minimizing side reactions from the amino group’s reactivity. Purification likely involves column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Spectral Characteristics

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with splitting patterns indicating coupling with adjacent fluorine atoms. The -CF₂H group shows a distinctive triplet near δ 5.9 ppm (J = 56 Hz) .

-

¹⁹F NMR: Two inequivalent fluorine atoms in the -CF₂H group produce a doublet of doublets near δ -120 ppm .

-

Thermal Stability

Differential scanning calorimetry (DSC) of related difluoromethylnaphthalenes reveals decomposition temperatures above 200°C, suggesting moderate thermal stability under standard handling conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume